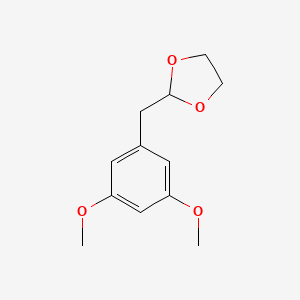

5-(1,3-Dioxolan-2-ylmethyl)-1,3-dimethoxybenzene

Vue d'ensemble

Description

5-(1,3-Dioxolan-2-ylmethyl)-1,3-dimethoxybenzene: is an organic compound characterized by the presence of a benzene ring substituted with a 1,3-dioxolane moiety and two methoxy groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-Dioxolan-2-ylmethyl)-1,3-dimethoxybenzene typically involves the reaction of 1,3-dioxolane derivatives with benzene derivatives under specific conditions. One common method includes the use of 2-(bromomethyl)-1,3-dioxolane as an alkylating agent, which reacts with a benzene derivative in the presence of a base such as potassium tert-butoxide in a solvent like dimethyl sulfoxide (DMSO) .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions: 5-(1,3-Dioxolan-2-ylmethyl)-1,3-dimethoxybenzene can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The dioxolane ring can be reduced under specific conditions to yield diols.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of diols.

Substitution: Formation of various substituted benzene derivatives.

Applications De Recherche Scientifique

Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules through reactions like Wittig olefination .

Biology and Medicine: It is applied in the preparation of fluorescent probes for the detection of biological molecules such as cysteine, homocysteine, and glutathione . Additionally, it is used in the synthesis of potential antitumor agents and inhibitors of calmodulin kinase II .

Industry: In the industrial sector, it finds applications in the synthesis of specialty chemicals and pharmaceuticals, where its unique structural features are leveraged to create novel compounds with desired properties .

Mécanisme D'action

The mechanism of action of 5-(1,3-Dioxolan-2-ylmethyl)-1,3-dimethoxybenzene involves its interaction with specific molecular targets. For instance, in biological systems, it can act as a fluorescent probe by binding to target molecules like cysteine, leading to a measurable fluorescence change . The pathways involved typically include the formation of covalent bonds with the target molecules, resulting in a detectable signal.

Comparaison Avec Des Composés Similaires

- (1,3-Dioxolan-2-yl)-methyltriphenylphosphonium bromide

- 2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide

- (3-Benzyloxypropyl)triphenylphosphonium bromide

Uniqueness: 5-(1,3-Dioxolan-2-ylmethyl)-1,3-dimethoxybenzene is unique due to its combination of a dioxolane ring and methoxy groups on a benzene ring. This structure imparts specific reactivity and properties that are not found in other similar compounds, making it valuable for specialized applications in synthesis and research .

Activité Biologique

5-(1,3-Dioxolan-2-ylmethyl)-1,3-dimethoxybenzene is an organic compound characterized by a benzene ring with a dioxolane moiety and two methoxy groups. This unique structure imparts specific chemical properties that may contribute to its biological activities. Understanding its biological activity is crucial for potential applications in pharmaceuticals and other fields.

- Molecular Formula : C₁₂H₁₆O₄

- Molecular Weight : 224.26 g/mol

- CAS Number : 898759-30-3

- Boiling Point : 337.8 ºC

- Flash Point : 134.2 ºC

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It can act as a fluorescent probe by binding to target molecules such as cysteine, leading to measurable fluorescence changes. Additionally, the presence of methoxy groups allows for potential electrophilic aromatic substitution reactions, which may enhance its reactivity and biological interactions .

Antibacterial and Antifungal Activity

A study on related 1,3-dioxolane derivatives found that compounds with similar structures exhibited significant antibacterial and antifungal activities. For instance, several synthesized dioxolanes showed effective inhibition against Staphylococcus aureus, Staphylococcus epidermidis, and Candida albicans with minimal inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound 1 | Staphylococcus aureus | 625–1250 |

| Compound 2 | Candida albicans | <500 |

| Compound 3 | Pseudomonas aeruginosa | <1000 |

Cytotoxicity and Anticancer Activity

Research has also indicated that certain derivatives of dioxolanes exhibit cytotoxic effects against cancer cell lines such as HepG2, HCT116, and MCF-7. The cytotoxicity was assessed using the Sulforhodamine B (SRB) assay, revealing IC₅₀ values that suggest potential anticancer properties. Notably, some compounds demonstrated selective toxicity towards cancer cells while being non-cytotoxic to normal cells .

Case Study 1: Antimicrobial Efficacy

In a comparative study of various dioxolane derivatives, it was found that compounds similar to this compound displayed promising antimicrobial properties. The study highlighted the importance of substituent groups in enhancing biological activity.

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer potential of synthesized dioxolanes revealed that certain derivatives exhibited potent inhibition of tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. These findings underscore the therapeutic potential of dioxolane derivatives in cancer treatment.

Propriétés

IUPAC Name |

2-[(3,5-dimethoxyphenyl)methyl]-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-13-10-5-9(6-11(8-10)14-2)7-12-15-3-4-16-12/h5-6,8,12H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNBMRPISOPBVCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CC2OCCO2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645873 | |

| Record name | 2-[(3,5-Dimethoxyphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-30-3 | |

| Record name | 2-[(3,5-Dimethoxyphenyl)methyl]-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(3,5-Dimethoxyphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.